molecular formula C10H8BClO2 B2538492 (6-Chloro-2-naphthyl)boronic acid CAS No. 870822-86-9

(6-Chloro-2-naphthyl)boronic acid

Cat. No. B2538492
CAS RN: 870822-86-9
M. Wt: 206.43
InChI Key: ZKSSVXQGTJXFPO-UHFFFAOYSA-N
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Description

“(6-Chloro-2-naphthyl)boronic acid” is a chemical compound with the molecular formula C10H8BClO2 . It is a derivative of boronic acid, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . The process involves a radical approach and can be paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular weight of “(6-Chloro-2-naphthyl)boronic acid” is 206.433 Da .


Chemical Reactions Analysis

Boronic esters, such as “(6-Chloro-2-naphthyl)boronic acid”, are known to undergo various chemical reactions. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Mechanism of Action

Target of Action

Boronic acids, including this compound, are widely used in suzuki–miyaura cross-coupling reactions . These reactions are a type of transition metal-catalyzed carbon–carbon bond-forming reaction.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the (6-chloronaphthalen-2-yl)boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst . This process involves the transfer of the (6-chloronaphthalen-2-yl) group from boron to palladium, forming a new carbon–carbon bond .

Biochemical Pathways

The suzuki–miyaura cross-coupling reactions in which it participates can lead to the formation of complex organic compounds . These compounds can potentially interact with various biochemical pathways, depending on their structure and properties.

Pharmacokinetics

The compound is a solid at room temperature , which could influence its absorption and distribution. Its boronic acid group may undergo metabolism in the body, potentially forming borate esters .

Result of Action

The compound’s participation in suzuki–miyaura cross-coupling reactions can result in the formation of complex organic compounds . These compounds can have various effects at the molecular and cellular level, depending on their structure and properties.

Action Environment

The action of (6-chloronaphthalen-2-yl)boronic acid can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura cross-coupling reactions in which it participates are typically carried out under specific conditions, such as in the presence of a palladium catalyst and a base . These conditions can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Boronic acids, including “(6-Chloro-2-naphthyl)boronic acid”, can cause eye irritation, skin irritation, and may be harmful if inhaled or swallowed .

Future Directions

Boronic esters are highly valuable building blocks in organic synthesis . They have been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives . The future of boronic ester research lies in further exploring these applications and developing new ones.

properties

IUPAC Name

(6-chloronaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BClO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSSVXQGTJXFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-2-naphthyl)boronic acid

CAS RN

870822-86-9
Record name (6-chloronaphthalen-2-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(6-Chloro-2-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (340 mg, 1.18 mmol) was suspended in a mixture of 20 mL of acetone and 5 mL of aqueous 2N hydrochloric acid and heated at 50° C. for 16 h. The product was purified by reverse phase HPLC to provide the title compound as a white powder. 1H NMP (500 MHz, DMSO) δ: 8.38 (s, 1H); 8.23 (s, 2H); 8.01 (d, J=2.1 Hz, 1H); 7.95 (d, J=8.7 Hz, 1H); 7.91 (d, 8.2 Hz, 1H); 7.84 (d, J=8.2 Hz, 1H); 7.50 (dd, J=2.3, 8.7 Hz, 1H).
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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